Cyclohexyl(4-methyl-1,4-diazepan-1-yl)methanone -

Cyclohexyl(4-methyl-1,4-diazepan-1-yl)methanone

Catalog Number: EVT-5373853
CAS Number:
Molecular Formula: C13H24N2O
Molecular Weight: 224.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: While the specific source of this compound remains unknown, similar 1,4-diazepane derivatives have been synthesized in laboratories. [, ]
Synthesis Analysis
  • Although a specific synthesis route for this compound is unavailable in the literature, analogous 1,4-diazepane derivatives suggest potential synthetic strategies:
    • One approach could involve reacting 4-methyl-1,4-diazepane with cyclohexylcarbonyl chloride in the presence of a suitable base. [, ]
    • Another potential method might employ a Fukuyama-Mitsunobu cyclization using a suitable N-nosyl diamino alcohol derived from cyclohexanecarboxylic acid. []
Chemical Reactions Analysis
  • Limited information on its reactivity necessitates reliance on the behavior of analogous diazepane derivatives. Potential reactions might include:
    • N-alkylation or acylation at the remaining nitrogen atom. []
    • Formation of metal complexes through coordination with the diazepane nitrogen atoms. []
    • Ring-opening reactions under specific conditions. []
Applications
Future Directions
  • Investigating its potential biological activity, such as antimicrobial, antiviral, or anticancer properties, could be promising. [, , , , ]
  • Exploring its coordination chemistry by synthesizing and studying metal complexes could reveal interesting properties and applications. [, ]

(S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate serves as a crucial intermediate in synthesizing the Rho-kinase inhibitor K-115. [] This compound features a chiral 1,4-diazepane ring system, constructed through an intramolecular Fukuyama–Mitsunobu cyclization. []

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

SCH 351125 represents a potent and orally bioavailable CCR5 antagonist. [] Its development stemmed from structure-activity studies on piperidino-piperidine derivatives, highlighting its efficacy in blocking viral entry and antiviral potency against HIV-1. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150)

Darexaban (YM150) is a potent and orally available factor Xa inhibitor. [] It was developed through a structure-activity relationship study aimed at improving the pharmacokinetic profile of an initial lead compound. [] A key structural modification involved incorporating a 1,4-benzodiazepine ring, enhancing its potency and oral efficacy. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for insomnia treatment. [] Its development involved addressing the poor oral pharmacokinetics observed in an earlier lead compound, a diazepane orexin receptor antagonist. [] Incorporation of a 7-methyl substitution on the diazepane core and replacement of a fluoroquinazoline ring with a chlorobenzoxazole improved its pharmacokinetic properties and reduced the formation of reactive metabolites. []

Properties

Product Name

Cyclohexyl(4-methyl-1,4-diazepan-1-yl)methanone

IUPAC Name

cyclohexyl-(4-methyl-1,4-diazepan-1-yl)methanone

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c1-14-8-5-9-15(11-10-14)13(16)12-6-3-2-4-7-12/h12H,2-11H2,1H3

InChI Key

YKYRUAQCPQGZBD-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C(=O)C2CCCCC2

Canonical SMILES

CN1CCCN(CC1)C(=O)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.